(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(3-bromo-4-methoxyphenyl)thiazolidin-3-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound , (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(3-bromo-4-methoxyphenyl)thiazolidin-3-yl)prop-2-en-1-one, is a synthetic molecule that appears to be designed for biological activity, given the presence of a thiazolidine ring, a common feature in many biologically active compounds. Although the provided papers do not directly discuss this specific compound, they do provide insight into similar compounds with related structures and potential biological activities.
Synthesis Analysis
The synthesis of related compounds involves starting materials such as 2-aminobenzothiazole and 1-aryl-3,3-bis-(methylsulfanyl)-2-propen-1-ones, with the reaction proceeding in the presence of a catalytic amount of sodium hydride in THF . While the exact synthesis of the compound is not detailed, it is likely that a similar approach could be used, with appropriate substitutions to the starting materials to introduce the benzo[d][1,3]dioxol and 3-bromo-4-methoxyphenyl groups.
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed using various spectroscopic methods, including IR, Mass spectrometry, (1)H NMR, (13)C NMR, and HRMS spectral data . These techniques would be essential in confirming the structure of the compound , ensuring that the desired molecular framework has been correctly assembled.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely include moderate solubility in organic solvents, given the presence of both polar (benzo[d][1,3]dioxol) and nonpolar (bromophenyl) groups. The compound's stability, melting point, and other physical properties would need to be empirically determined. The biological evaluation of similar compounds has shown significant antidiabetic activity , and the antimicrobial activities against various bacteria and fungi have been reported . These activities suggest that the compound may also possess similar biological properties, which could be explored in further studies.
Applications De Recherche Scientifique
Design and Synthesis of Derivatives
One major area of research involves the design and synthesis of derivatives based on the thiazolidinone backbone. For example, compounds like thiazolidin-4-ones have been synthesized for their potential antimicrobial and anticancer properties. These compounds have been designed to incorporate various substituents to evaluate their biological activities, including antimicrobial and antifungal effects. Studies on similar compounds have demonstrated the importance of the thiazolidinone ring and substituted phenyl groups in contributing to their bioactivity (Patel et al., 2013; Masteloto et al., 2015).
Antimicrobial and Antifungal Activities
Another key area of research application for thiazolidinone derivatives involves evaluating their antimicrobial and antifungal activities. The structure-activity relationship (SAR) studies of these compounds have led to the identification of derivatives with potent antibacterial and antifungal properties. Such studies help in understanding how different substitutions on the thiazolidinone ring influence bioactivity and can lead to the development of new antimicrobial agents (Liaras et al., 2011; Singh et al., 2014).
Propriétés
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[2-(3-bromo-4-methoxyphenyl)-1,3-thiazolidin-3-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO4S/c1-24-16-6-4-14(11-15(16)21)20-22(8-9-27-20)19(23)7-3-13-2-5-17-18(10-13)26-12-25-17/h2-7,10-11,20H,8-9,12H2,1H3/b7-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKISUHICUAFSDR-XVNBXDOJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2N(CCS2)C(=O)C=CC3=CC4=C(C=C3)OCO4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2N(CCS2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(3-bromo-4-methoxyphenyl)thiazolidin-3-yl)prop-2-en-1-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.